molecular formula C8H5BrF3NO2 B13514596 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene

1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene

Cat. No.: B13514596
M. Wt: 284.03 g/mol
InChI Key: RWDCLDMMTOOIRF-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H5BrF3NO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, methyl, nitro, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the methyl group.

    Substituted Benzene Derivatives: From various substitution reactions.

Scientific Research Applications

1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methyl-5-(trifluoromethyl)benzene: Similar structure but different positions of the substituents.

    1-Bromo-2-methyl-3-(trifluoromethyl)benzene: Lacks the nitro group.

    1-Bromo-2-methyl-5-nitrobenzene: Lacks the trifluoromethyl group.

Uniqueness

1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of both nitro and trifluoromethyl groups makes it particularly interesting for studies involving electron-withdrawing effects and their influence on reactivity and stability .

Properties

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

IUPAC Name

1-bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF3NO2/c1-4-6(8(10,11)12)2-5(13(14)15)3-7(4)9/h2-3H,1H3

InChI Key

RWDCLDMMTOOIRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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